3-Bromo-5-chlorobenzoic acid

Catalog No.
S661637
CAS No.
42860-02-6
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-chlorobenzoic acid

CAS Number

42860-02-6

Product Name

3-Bromo-5-chlorobenzoic acid

IUPAC Name

3-bromo-5-chlorobenzoic acid

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

PBRRUJWXRUGGAW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(=O)O

Precursor in Organic Synthesis:

3-BCBA can serve as a building block for the synthesis of more complex organic molecules. Its reactive bromine and chlorine substituents allow for various chemical transformations, such as nucleophilic substitution and coupling reactions. For instance, a study describes its utilization as a precursor for the synthesis of novel thiazole derivatives with potential antimicrobial activity [].

Material Science Applications:

Research suggests that 3-BCBA may possess properties suitable for material science applications. A study investigated its potential as a corrosion inhibitor for mild steel in acidic media. The results indicated that 3-BCBA exhibited good corrosion inhibition efficiency due to the formation of a protective film on the metal surface [].

3-Bromo-5-chlorobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H4BrClO2C_7H_4BrClO_2 and a molecular weight of 235.46 g/mol. It features a bromine atom at the 3-position and a chlorine atom at the 5-position of the benzoic acid structure. This compound typically appears as a white to light yellow solid and has a melting point ranging from 195°C to 199°C . It is soluble in methanol and exhibits high gastrointestinal absorption, indicating its potential bioavailability .

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions, allowing for further functionalization .

The biological activity of 3-bromo-5-chlorobenzoic acid has not been extensively studied, but its structural characteristics suggest potential activity against various biological targets. Compounds with similar halogenated benzoic acids have shown antimicrobial and anti-inflammatory properties. The presence of halogens may enhance lipophilicity, potentially affecting membrane permeability and biological interactions .

3-Bromo-5-chlorobenzoic acid can be synthesized through several methods:

  • Halogenation of Benzoic Acid: Starting from benzoic acid, bromination followed by chlorination can yield the desired compound.
  • Substitution Reactions: Using appropriate reagents to substitute hydrogen atoms on the benzene ring with bromine and chlorine.
  • Functional Group Transformations: Existing derivatives can be modified through selective halogenation or oxidation processes .

This compound is primarily used in:

  • Pharmaceutical Research: As a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Agricultural Chemicals: Its derivatives may serve as herbicides or pesticides due to their biological activity.
  • Material Science: Used in the synthesis of polymers or other materials where specific chemical properties are required .

Several compounds share structural similarities with 3-bromo-5-chlorobenzoic acid. The following table highlights these compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
2-Amino-3-bromo-5-chlorobenzoic AcidC7H5BrClNO2Contains an amino group, enhancing biological activity.
Methyl 3-bromo-5-chlorobenzoateC9H8BrClO2Ester derivative, used in organic synthesis.
4-Bromo-2-chlorobenzoic AcidC7H4BrClO2Different halogen positions may alter reactivity.
3-Bromo-4-chlorobenzoic AcidC7H4BrClO2Similar structure but different substitution pattern.
3-Bromo-2-chlorobenzoic AcidC7H4BrClO2Variation in halogen positioning affects properties.

These compounds illustrate the diversity within halogenated benzoic acids, emphasizing how slight modifications can lead to significant differences in chemical behavior and potential applications .

3-Bromo-5-chlorobenzoic acid exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 190-192°C [1] [2] [3] [4], which is consistent across multiple suppliers and analytical sources. This relatively high melting point indicates strong intermolecular forces, primarily attributed to hydrogen bonding between carboxylic acid groups and halogen-halogen interactions.

The predicted boiling point of 332.0±27.0°C at 760 mmHg [1] [2] [3] suggests significant thermal stability under standard atmospheric conditions. This value, while computationally derived, aligns with the expected behavior of substituted benzoic acid derivatives. The substantial temperature difference between melting and boiling points (approximately 140°C) indicates a stable liquid phase range, which has implications for processing and purification methods.

Thermodynamic Property Data:

PropertyValueSource
Melting Point190-192°CMultiple suppliers [1] [2] [3] [4]
Boiling Point332.0±27.0°C (at 760 mmHg)Predicted value [1] [2] [3]
Density1.8±0.1 g/cm³Estimated [1] [5]
Flash Point154.6±23.7°CPredicted [1] [6]
Vapour Pressure (25°C)0.0±0.8 mmHgEstimated [1]

The density of 1.8±0.1 g/cm³ [1] [5] reflects the presence of heavy halogen atoms (bromine and chlorine) in the molecular structure. This high density compared to unsubstituted benzoic acid (1.27 g/cm³) demonstrates the significant contribution of halogen substitution to the physical properties.

The flash point of 154.6±23.7°C [1] [6] indicates that the compound requires substantial heating before it poses fire hazards, making it relatively safe for standard laboratory handling and industrial processing. The negligible vapor pressure at 25°C (0.0±0.8 mmHg) [1] confirms low volatility under ambient conditions, which is advantageous for storage stability and handling safety.

Solubility Behavior in Polar/Nonpolar Solvent Systems

The solubility characteristics of 3-Bromo-5-chlorobenzoic acid demonstrate a pronounced preference for polar organic solvents over aqueous and nonpolar systems. This behavior is consistent with the compound's amphiphilic nature, where the carboxylic acid group provides polar character while the halogenated aromatic ring contributes hydrophobic properties.

Solubility Profile:

Solvent TypeSolubilityNotes
WaterSparingly solubleLow aqueous solubility typical of halogenated aromatics
MethanolSolubleSuitable for recrystallization [2] [4]
EthanolSolubleGood solubility in alcohols [7]
AcetoneModerateModerate solubility in polar aprotic solvents
HexanePoorPoor solubility in nonpolar alkanes
Diethyl etherPoorPoor solubility in nonpolar ethers

In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility [2] [4] [7] . This enhanced solubility results from favorable hydrogen bonding interactions between the carboxylic acid group and the hydroxyl groups of alcohols. The formation of intermolecular hydrogen bonds stabilizes the solvated state, making alcoholic solutions suitable for recrystallization procedures [2] [4].

Polar aprotic solvents like acetone provide moderate solubility [9], where dipole-dipole interactions and the solvent's ability to solvate the carbonyl oxygen contribute to dissolution. However, the absence of hydrogen bond donor capability in these solvents limits the extent of solvation compared to alcohols.

The compound shows poor solubility in nonpolar solvents such as hexane and diethyl ether [9]. This behavior reflects the dominant influence of the polar carboxylic acid functionality and the limited ability of nonpolar solvents to stabilize the dissolved state through van der Waals interactions alone.

Water solubility is characteristically low [2] , consistent with the hydrophobic nature imparted by the halogenated aromatic ring. The sparingly soluble character in aqueous media is typical for dihalogenated benzoic acid derivatives and reflects the balance between the hydrophilic carboxylic acid group and the hydrophobic aromatic system.

Acid Dissociation Constants (pKa) and pH-Dependent Stability

The acid dissociation behavior of 3-Bromo-5-chlorobenzoic acid is characterized by a predicted pKa value of 3.44±0.10 [2] [10], which classifies it as a moderately strong organic acid. This value reflects the electron-withdrawing effects of both halogen substituents, which stabilize the conjugate base and enhance acidity relative to unsubstituted benzoic acid (pKa = 4.20) [11].

Acid Dissociation Parameters:

ParameterValueReference
pKa (predicted)3.44±0.10Predicted [2] [10]
pKa comparison - 5-Bromo-2-chlorobenzoic acid2.49±0.25Related compound [12]
pKa comparison - Benzoic acid4.20Literature standard [11]
pH-dependent behaviorAcid dissociation occurs above pH 2Calculated from pKa
Ionization state (pH 7)Predominantly ionized (>99%)Henderson-Hasselbalch equation

The electron-withdrawing nature of bromine and chlorine substituents at the meta positions (3 and 5) relative to the carboxylic acid group significantly influences the acidity. These halogen atoms withdraw electron density from the aromatic ring through both inductive and resonance effects, thereby stabilizing the carboxylate anion formed upon deprotonation.

pH-dependent stability analysis reveals that under physiological conditions (pH 7.4), the compound exists predominantly in its ionized form (>99% as carboxylate anion). This ionization state affects solubility, with the charged species showing enhanced water solubility compared to the neutral acid form, though overall aqueous solubility remains limited due to the hydrophobic aromatic system.

The compound demonstrates stability across a wide pH range under normal storage and handling conditions. The carboxylic acid functionality remains intact under both acidic and mildly basic conditions, making the compound suitable for various synthetic applications and analytical procedures.

Solid-State Characterization: Polymorphism and Hydration States

The solid-state characteristics of 3-Bromo-5-chlorobenzoic acid are governed by intermolecular hydrogen bonding patterns and halogen-halogen interactions that determine crystal packing arrangements. Based on structural analysis of related halogenated benzoic acid derivatives, several key features can be predicted for this compound.

Crystal Structure Characteristics:

CharacteristicDescription/ValueBasis/Reference
Crystal SystemMonoclinic or Orthorhombic (predicted)Similar halogenated benzoic acids [13] [14]
Space GroupP21/c or similar centrosymmetricCommon for benzoic acid derivatives [14] [15]
Unit Cell Parameters (typical)a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 ÅEstimated from molecular dimensions
Molecular ConformationNear-planar with possible C-COOH rotationTypical for meta-disubstituted benzoics [13]
Hydrogen Bonding PatternCarboxylic acid dimers (R₂²(8) motif)Universal pattern in carboxylic acids [16] [14] [17]

The primary structural motif is expected to be the classical carboxylic acid dimer with the R₂²(8) hydrogen bonding pattern [16] [14] [17]. This motif involves two carboxylic acid molecules forming a cyclic arrangement through complementary O-H···O hydrogen bonds, creating an eight-membered ring. This pattern is nearly universal among benzoic acid derivatives and provides the fundamental building block for crystal packing.

Intermolecular interactions beyond hydrogen bonding include halogen-halogen contacts [13] [18], C-H···O interactions, and potential π-π stacking between aromatic rings. The presence of both bromine and chlorine substituents introduces additional complexity through directional halogen bonding, where the electron-deficient regions (σ-holes) on halogen atoms can interact with electron-rich sites on neighboring molecules.

Polymorphism Assessment:

AspectAssessmentSupporting Evidence
Polymorphism LikelihoodModerate - due to halogen substituentsRelated compounds show polymorphism [19] [20]
Conformational FlexibilityLimited rotation around C-COOH bondSteric hindrance from halogens [13]
Hydrogen Bond MotifsDimer vs catemer possibilitiesBoth observed in similar compounds [17]
Packing AlternativesDifferent halogen interaction patternsHalogen bond directionality [13] [18]

The likelihood of polymorphism is assessed as moderate, based on the conformational flexibility around the carboxylic acid group and the potential for different halogen interaction patterns [19] [20]. While the carboxylic acid dimer motif provides a strong organizing principle, variations in molecular orientation and halogen contact geometries could lead to alternative packing arrangements.

Hydration state analysis suggests low propensity for hydrate formation due to the compound's hydrophobic character [2] . The sparingly soluble nature in water makes incorporation of water molecules into the crystal lattice thermodynamically unfavorable. However, solvate formation with alcoholic solvents is possible given the good solubility in methanol and ethanol [2] [4].

The compound appears as a white to light yellow crystalline solid [2] [3] [4] with potential for needle-like or prismatic crystal habit, typical of benzoic acid derivatives. Storage under dry conditions at room temperature [4] is recommended to maintain crystal integrity and prevent potential hydrolysis or degradation.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-5-chlorobenzoic acid

Dates

Last modified: 08-15-2023

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